Euchrestaflavanone B

描述

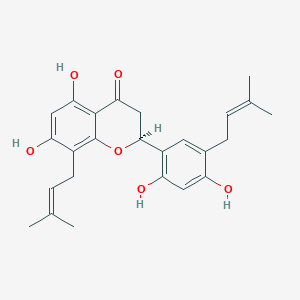

The compound Euchrestaflavanone B is a complex organic molecule characterized by multiple hydroxyl groups and prenylated side chains. This compound belongs to the class of flavonoids, which are known for their diverse biological activities and presence in various plants.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Euchrestaflavanone B typically involves multiple steps, including the formation of the chromenone core and subsequent functionalization with hydroxyl and prenyl groups. Key steps may include:

Formation of the Chromenone Core: This can be achieved through cyclization reactions involving appropriate precursors.

Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like hydroxyl radicals or through enzymatic processes.

Prenylation: Addition of prenyl groups using prenyl donors in the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of biocatalysts can be employed to enhance efficiency and reduce environmental impact.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, potentially altering its biological activity.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups, modifying the compound’s properties.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

Substitution: Various halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or alkyl groups.

科学研究应用

Chemical Properties and Mechanism of Action

Euchrestaflavanone B is characterized by its unique structure, which includes multiple hydroxyl groups that contribute to its biological activity. The compound has been shown to inhibit protein kinase CKII, an enzyme implicated in various cellular processes including cell proliferation and oncogenesis. The inhibition occurs competitively with respect to ATP, with an IC50 value of approximately 78 μM . This mechanism positions this compound as a potential candidate for anticancer drug development.

Inhibition of Cancer Cell Growth

This compound exhibits significant cytotoxic effects on human cancer cell lines, notably U937 (a leukemia cell line) and HeLa (cervical cancer cell line). Research indicates that at a concentration of 0.8 μM, it can induce 50% growth inhibition in these cells . The mechanism involves triggering apoptosis, as evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP) and procaspase-3, which are markers of programmed cell death .

Potential as a Chemotherapeutic Agent

Given its ability to inhibit CKII and induce apoptosis in cancer cells, this compound is being investigated for its potential as a chemotherapeutic agent. The compound's dual action—targeting both cellular signaling pathways and promoting cell death—makes it a promising candidate for further development in oncology.

CKII Inhibition

The inhibition of CKII is critical because this enzyme plays a role in various oncogenic processes. Studies have demonstrated that this compound acts as a competitive inhibitor against ATP, which is crucial for CKII's activity . This inhibition could potentially disrupt cancer cell growth and proliferation.

Implications for Drug Development

The findings regarding CKII inhibition suggest that this compound could be explored further in drug development pipelines aimed at targeting cancers where CKII is known to be overactive. The compound's specific action on this kinase could lead to the formulation of targeted therapies with reduced side effects compared to conventional chemotherapy.

Case Studies and Research Findings

作用机制

The compound exerts its effects through various molecular mechanisms. It can interact with cellular targets such as enzymes, receptors, and signaling pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and upregulate antioxidant defense systems. Additionally, it may inhibit pro-inflammatory enzymes and modulate immune responses.

相似化合物的比较

Similar Compounds

(2S)-2-[2,4-Dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one: Lacks the prenyl groups, resulting in different biological activities.

(2S)-2-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one: Contains only one prenyl group, affecting its solubility and reactivity.

Uniqueness

The presence of multiple prenyl groups in Euchrestaflavanone B enhances its lipophilicity and ability to interact with lipid membranes. This structural feature contributes to its unique biological activities and potential therapeutic applications.

生物活性

Euchrestaflavanone B, a prenylated flavonoid isolated from Cudrania tricuspidata, has garnered attention for its diverse biological activities, particularly its anticancer properties. This article delves into the compound's biological activity, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a chroman-4-one backbone with multiple hydroxyl groups and prenyl side chains. Its chemical formula is , and it exhibits a molecular weight of 358.43 g/mol. The presence of prenyl groups is significant as they enhance the bioactivity of flavonoids.

Anticancer Activity

This compound has been extensively studied for its anticancer effects. Research indicates that it inhibits the growth of various cancer cell lines, including U937 (human histiocytic lymphoma) and HeLa (cervical cancer) cells.

- Growth Inhibition : A concentration of 0.8 μM of this compound resulted in approximately 50% growth inhibition in both U937 and HeLa cell lines. This effect was linked to the induction of apoptosis, as evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP) and procaspase-3 .

- Mechanism of Action : The compound acts as a competitive inhibitor of protein kinase CKII, with an IC50 value of approximately 78 μM. This inhibition is crucial since CKII is involved in cell proliferation and oncogenesis .

Enzyme Inhibition

This compound exhibits enzyme inhibitory activity that contributes to its biological effects:

- Protein Kinase CKII : As mentioned, this compound inhibits CKII activity, which is implicated in various cancers. The apparent value for this inhibition was determined to be 16.4 μM .

- MRP1-like Efflux Activity : Similar compounds have shown that prenylated flavonoids can inhibit MRP1-like efflux activity in human erythrocytes, suggesting potential for enhancing drug efficacy in cancer treatment .

Antioxidant Activity

Prenylated flavonoids like this compound are also recognized for their antioxidant properties:

- Antioxidant Potential : Studies have indicated that these compounds possess significant antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .

Case Studies and Clinical Relevance

Several studies have highlighted the potential clinical applications of this compound:

- In Vivo Studies : Research involving animal models has demonstrated that this compound can reduce tumor growth and improve survival rates when administered alongside conventional chemotherapy agents .

- Combination Therapies : It has been suggested that combining this compound with other anticancer drugs may enhance therapeutic efficacy while reducing side effects associated with higher doses of conventional drugs .

Summary of Biological Activities

| Activity | IC50/Effect Concentration | Notes |

|---|---|---|

| Growth Inhibition (U937) | 0.8 μM | Induces apoptosis via PARP cleavage |

| CKII Inhibition | 78 μM | Competitive inhibitor with = 16.4 μM |

| MRP1 Efflux Inhibition | Varies | Enhances drug retention in cells |

| Antioxidant Activity | Varies | Protects against oxidative stress |

属性

IUPAC Name |

(2S)-2-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O6/c1-13(2)5-7-15-9-17(20(28)10-18(15)26)23-12-22(30)24-21(29)11-19(27)16(25(24)31-23)8-6-14(3)4/h5-6,9-11,23,26-29H,7-8,12H2,1-4H3/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNPAENNCXAVSJ-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=CC(=C(C=C1O)O)[C@@H]2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。